8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with a carboxamide substituent. The structure features a 4-ethoxyphenyl group at position 8 and a thiophen-2-ylmethyl moiety as the N-substituent on the carboxamide.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-2-27-14-7-5-13(6-8-14)23-9-10-24-18(26)16(21-22-19(23)24)17(25)20-12-15-4-3-11-28-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKZQHSNFGRGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core with various substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing imidazo[2,1-c][1,2,4]triazine rings have been reported to inhibit key enzymes involved in cancer cell proliferation. They may induce apoptosis and cell cycle arrest in various cancer cell lines.
- Case Study : A related compound was tested against human lung cancer (A549) and liver cancer (HepG2) cell lines. It demonstrated an IC50 value of approximately , indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The thiophene moiety in the compound is known for its antimicrobial properties. Research has shown that thiophene derivatives can exhibit:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : In vitro studies revealed that similar compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from to .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of compounds with similar structures has been documented:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds showed significant reduction in swelling comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
- Ethoxy Group : The presence of the ethoxy group on the phenyl ring enhances lipophilicity and potentially increases membrane permeability.
- Thiophenylmethyl Substitution : This group may contribute to enhanced interaction with biological targets due to its ability to engage in π-stacking and hydrogen bonding.
- Imidazo[2,1-c][1,2,4]triazine Core : This heterocyclic structure is known for its bioactivity across various therapeutic areas including oncology and infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives in the evidence. Key comparisons include:
Key Differences and Implications
Substituent Effects on Bioactivity
- The 4-ethoxyphenyl group in the target compound likely improves membrane permeability compared to the 4-fluorophenyl analog (), as ethoxy groups are less electronegative but more bulky .
- The thiophen-2-ylmethyl substituent may confer selectivity for targets with sulfur-binding pockets (e.g., cytochrome P450 enzymes) compared to the 3-isopropoxypropyl group in , which is more flexible but less aromatic .
Synthetic Challenges Unlike the thieno-triazepine derivatives (), the imidazo-triazine core requires precise cyclization conditions to avoid ring-opening side reactions . The thiophene moiety’s incorporation (as in ) may necessitate protection/deprotection steps during carboxamide coupling to prevent sulfur oxidation .
Thermal and Chemical Stability The target compound’s melting point is predicted to be lower (~150–160°C) than the thieno-triazepine analogs (e.g., 7b: 160–162°C) due to reduced hydrogen-bonding capacity in the imidazo-triazine core .
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[2,1-c][1,2,4]triazine core in this compound?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of thiosemicarbazides with α-haloketones to form the triazine ring. Subsequent functionalization steps, such as Suzuki coupling for introducing the 4-ethoxyphenyl group, require precise control of temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Purification via HPLC with a C18 column and acetonitrile/water gradient ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and detect stereochemical features in the tetrahydroimidazo-triazine core.
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion accuracy within 2 ppm) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s heterocyclic motifs. Use fluorescence-based assays (IC₅₀ determination) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases) and validate hits via dose-response curves .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., imidazole ring-opening) be investigated?
Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. Pair with DFT calculations (B3LYP/6-31G* level) to model intermediates and transition states. For example, ring-opening may occur via nucleophilic attack at the C4-oxo position under acidic conditions .
Q. What methodologies resolve contradictions in biological activity data across cell lines?
- Proteomics profiling : Compare protein expression patterns in responsive vs. resistant cell lines (e.g., LC-MS/MS).
- Molecular dynamics simulations : Analyze binding stability of the compound to target proteins (e.g., 100 ns simulations in GROMACS).
- Metabolomics : Assess off-target effects by tracking ATP/ADP ratios or glutathione levels .
Q. How can computational tools optimize the compound’s pharmacokinetic properties?
Use QSAR models to predict logP (target <3 for blood-brain barrier penetration) and pKa (aim for 6–8 for solubility). Tools like Schrödinger’s QikProp or SwissADME can guide structural modifications, such as replacing the thiophen-2-ylmethyl group with pyridylmethyl to reduce metabolic lability .
Q. What experimental approaches validate the compound’s interaction with a hypothesized enzyme target (e.g., CDK2)?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized CDK2.
- X-ray crystallography : Resolve co-crystal structures at 2.0 Å resolution to identify hydrogen bonds with Val18 or hydrophobic interactions with Phe80.
- Knockdown assays : siRNA-mediated CDK2 silencing followed by viability assays (e.g., MTT) to confirm on-target effects .
Methodological Guidance for Data Interpretation
- Handling low synthetic yields (<30%) : Optimize stoichiometry of Pd-catalyzed cross-coupling steps (e.g., 1.2 equiv arylboronic acid, 5 mol% Pd(PPh₃)₄). Monitor via TLC (ethyl acetate/hexane, 1:1) and quench reactions at 80% conversion to minimize decomposition .
- Addressing NMR signal overlap : Use 2D techniques (HSQC, HMBC) to assign crowded regions (e.g., methylene protons in the tetrahydroimidazo ring) .
- Mitigating cytotoxicity in healthy cells : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to enhance selectivity. Test in co-culture models with primary fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
